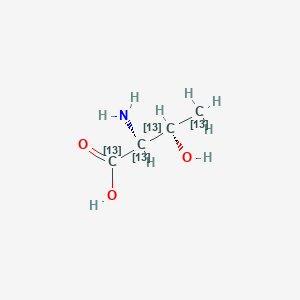

L-Threonine-13C4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H9NO3 |

|---|---|

Molecular Weight |

123.090 g/mol |

IUPAC Name |

(2S,3R)-2-amino-3-hydroxy(1,2,3,4-13C4)butanoic acid |

InChI |

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i1+1,2+1,3+1,4+1 |

InChI Key |

AYFVYJQAPQTCCC-GGLUNYCGSA-N |

Isomeric SMILES |

[13CH3][13C@H]([13C@@H]([13C](=O)O)N)O |

Canonical SMILES |

CC(C(C(=O)O)N)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to L-Threonine-13C4 Applications in Protein Turnover Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of L-Threonine-¹³C₄ as a stable isotope tracer for quantifying protein turnover. Protein turnover, the continuous synthesis and degradation of proteins, is a fundamental cellular process crucial for maintaining cellular homeostasis, responding to stimuli, and adapting to physiological changes. Measuring the rates of protein synthesis and degradation provides invaluable insights into cellular regulation, disease pathogenesis, and the mechanism of action of therapeutic agents.

Stable isotope labeling combined with mass spectrometry has become a cornerstone for these measurements. L-Threonine-¹³C₄, a non-radioactive, isotopically labeled essential amino acid, serves as a powerful tool to trace the dynamics of protein synthesis in various biological systems, from cell cultures to whole organisms.

Core Principles of L-Threonine-¹³C₄ Labeling

The fundamental principle behind using L-Threonine-¹³C₄ is to introduce a "heavy" version of threonine into a biological system. This labeled threonine is then incorporated into newly synthesized proteins. By measuring the rate of incorporation of ¹³C₄-labeled threonine into specific proteins over time using mass spectrometry, researchers can calculate the fractional synthesis rate (FSR) of those proteins.

The workflow involves three main stages:

-

Labeling: Introducing L-Threonine-¹³C₄ into the system (e.g., cell culture medium or animal diet).

-

Sampling: Collecting biological samples (cells, tissues, or biofluids) at various time points.

-

Analysis: Preparing the samples and analyzing them via mass spectrometry to determine the ratio of labeled ("heavy") to unlabeled ("light") peptides.

This method allows for the precise quantification of the synthesis rates of individual proteins within a complex proteome.

Experimental Design and Protocols

A successful protein turnover study using L-Threonine-¹³C₄ requires careful experimental design and execution. The following sections outline a generalized protocol adaptable for both in vitro and in vivo studies.

Experimental Workflow

The overall process can be visualized as a multi-step workflow from tracer administration to data analysis.

Detailed Methodologies

Protocol 1: In Vitro Labeling of Cultured Cells

This protocol is adapted from standard stable isotope labeling by amino acids in cell culture (SILAC) procedures.[1][2]

-

Cell Culture Preparation:

-

Culture cells in standard growth medium until they reach the desired confluency (typically 70-80%).

-

Ensure cell cultures are healthy and in the logarithmic growth phase to ensure active protein synthesis.

-

-

Labeling Medium Preparation:

-

Prepare a custom growth medium that is deficient in standard L-Threonine.

-

Supplement this medium with a known concentration of L-Threonine-¹³C₄. The concentration should be similar to that of threonine in the standard medium to avoid metabolic artifacts.

-

-

Labeling Procedure (Pulse-SILAC):

-

Wash the cells with phosphate-buffered saline (PBS) to remove the old medium.

-

Replace the standard medium with the prepared L-Threonine-¹³C₄ labeling medium. This marks time zero (t=0).

-

Incubate the cells under normal culture conditions.

-

-

Sample Collection:

-

Harvest cell pellets at various time points (e.g., 0, 2, 4, 8, 12, 24 hours). The time points should be chosen based on the expected turnover rates of the proteins of interest.

-

Wash the harvested cells with ice-cold PBS and store them at -80°C until further processing.

-

Protocol 2: In Vivo Labeling in Animal Models

This protocol is based on methods for metabolic labeling in whole animals, such as mice.[3][4]

-

Animal Acclimatization:

-

Acclimate animals (e.g., mice) to the housing conditions and a control diet for at least one week before the experiment.

-

-

Tracer Administration:

-

Sample Collection:

-

At predetermined time points (e.g., 1, 3, 7, 14 days), euthanize a cohort of animals.

-

Rapidly dissect and collect tissues of interest (e.g., liver, muscle, heart).

-

Flash-freeze the tissues in liquid nitrogen and store them at -80°C.

-

Sample Preparation for Mass Spectrometry

-

Protein Extraction:

-

Homogenize cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the total protein concentration using a standard assay (e.g., BCA assay).

-

-

Protein Digestion:

-

Take a fixed amount of total protein (e.g., 50 µg) for analysis.

-

Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).

-

Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin, overnight at 37°C.[8]

-

-

Peptide Cleanup:

-

Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column to remove contaminants that could interfere with mass spectrometry analysis.

-

Dry the purified peptides in a vacuum centrifuge.

-

LC-MS/MS Analysis

-

Reconstitution: Reconstitute the dried peptides in a solution suitable for liquid chromatography (e.g., 0.1% formic acid in water).

-

LC Separation: Inject the peptide mixture onto a reverse-phase liquid chromatography system coupled to the mass spectrometer. Peptides are separated based on their hydrophobicity.

-

Mass Spectrometry:

-

The eluting peptides are ionized (typically by electrospray ionization) and introduced into the mass spectrometer.

-

The instrument operates in data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire MS1 scans (to measure peptide precursor masses) and MS/MS scans (to sequence the peptides).

-

The mass spectrometer detects the mass shift between the unlabeled peptides and the L-Threonine-¹³C₄-containing peptides.

-

Quantitative Data and Analysis

The analysis of mass spectrometry data allows for the calculation of protein synthesis rates. The key is to determine the ratio of the "heavy" (¹³C-labeled) to "light" (¹²C) peptide isotopologues over time.

| Parameter | Typical Value/Range | Study Context | Tracer Used | Reference |

| Tracer Administration | Constant infusion | Human muscle protein synthesis | L-[ring-²H₅]phenylalanine | [7][9] |

| Infusion Duration | 8 hours | Human muscle protein synthesis | L-[ring-²H₅]phenylalanine | [7][9] |

| Dietary Labeling Period | 56 days | Fish muscle growth | Dietary Threonine | [10] |

| Muscle Protein FSR (Post-absorptive) | ~0.03-0.06 %/hour | Older individuals | L-[ring-²H₅]phenylalanine | [7] |

| Muscle Protein FSR (Post-prandial) | ~0.08-0.12 %/hour | Older individuals | L-[ring-²H₅]phenylalanine | [7] |

| L-Threonine Requirement (Fish) | 13.77 g/kg of diet | Hybrid catfish growth | Dietary Threonine | [10] |

Note: This table includes data from studies using other amino acid tracers as direct quantitative data for L-Threonine-¹³C₄ is not widely published. The principles and resulting metrics are analogous.

The fractional synthesis rate (FSR) is calculated using the following formula:

FSR (%/hour) = (E_p / E_precursor) * (1 / t) * 100

Where:

-

E_p is the enrichment of the labeled amino acid in the protein-bound pool.

-

E_precursor is the enrichment of the labeled amino acid in the precursor pool (e.g., plasma or intracellular free amino acids).

-

t is the duration of the labeling period in hours.

Key Signaling Pathways Regulating Protein Turnover

Protein synthesis is tightly regulated by complex signaling networks that respond to various stimuli, including growth factors, nutrients, and cellular stress. The PI3K/Akt/mTOR pathway is a central regulator of this process.[11][12][13]

The mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a master regulator of cell growth, proliferation, and protein synthesis.[14] It exists in two distinct complexes, mTORC1 and mTORC2. mTORC1 directly controls protein synthesis in response to signals like insulin and amino acids.

Pathway Description:

-

Activation: Growth factors like insulin bind to their receptors, activating Phosphoinositide 3-kinase (PI3K).[13]

-

Akt Phosphorylation: PI3K activates Akt (also known as Protein Kinase B).

-

mTORC1 Activation: Activated Akt phosphorylates and inactivates the Tuberous Sclerosis Complex 2 (TSC2), which is a negative regulator of mTORC1. This leads to the activation of mTORC1.[11]

-

Downstream Effects: Activated mTORC1 then phosphorylates two key downstream targets to promote protein synthesis:

-

p70S6 Kinase 1 (p70S6K1): Phosphorylates ribosomal protein S6, enhancing the translation of specific mRNAs.

-

eIF4E-binding protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes it to release the eukaryotic initiation factor 4E (eIF4E), allowing it to participate in the initiation of cap-dependent translation.[11]

-

Applications in Research and Drug Development

The ability to precisely measure protein synthesis rates has profound implications for both basic research and pharmaceutical development.

-

Understanding Disease Mechanisms: Many diseases, including cancer, metabolic disorders, and neurodegenerative diseases, are associated with dysregulated protein turnover. L-Threonine-¹³C₄ can be used to quantify these changes, providing insights into disease pathology.

-

Drug Discovery and Development: This technique is invaluable for assessing the mechanism of action of new drug candidates. For example, it can determine if a compound impacts protein synthesis pathways (e.g., mTOR inhibitors) in target tissues.

-

Nutraceutical and Efficacy Studies: L-Threonine-¹³C₄ can be used to evaluate the impact of nutritional interventions on muscle protein synthesis, particularly in the context of aging (sarcopenia) or athletic performance.[7][15]

-

Toxicology: Measuring changes in protein synthesis rates in specific organs can serve as a sensitive biomarker for drug-induced toxicity.

References

- 1. spectra2000.it [spectra2000.it]

- 2. Proteome Turnover in the Spotlight: Approaches, Applications, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. liverpool.ac.uk [liverpool.ac.uk]

- 4. Human Proteome Organization (HUPO) - Measuring protein turnover in animals using mass spectrometry [hupo.org]

- 5. Harmonizing Labeling and Analytical Strategies to Obtain Protein Turnover Rates in Intact Adult Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. Frontiers | Stimulation of muscle protein synthesis with low-dose amino acid composition in older individuals [frontiersin.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Stimulation of muscle protein synthesis with low-dose amino acid composition in older individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of dietary threonine on growth performance and muscle growth, protein synthesis and antioxidant-related signalling pathways of hybrid catfish Pelteobagrus vachelli♀ × Leiocassis longirostris♂ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. portlandpress.com [portlandpress.com]

- 14. Signaling Pathways That Control mRNA Turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

L-Threonine-¹³C₄ in In Vivo Metabolic Flux Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of L-Threonine-¹³C₄ in in vivo metabolic flux analysis (MFA). It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to design, execute, and interpret stable isotope tracer studies focused on threonine metabolism.

Introduction to L-Threonine Metabolism and In Vivo Metabolic Flux Analysis

L-Threonine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet. It plays a crucial role in protein synthesis, particularly for mucin production in the gut, and serves as a precursor for other important molecules like glycine and acetyl-CoA.[1] Threonine catabolism is a key process in cellular energy metabolism and is linked to central carbon metabolism through various pathways. In vivo metabolic flux analysis (MFA) using stable isotope tracers like L-Threonine-¹³C₄ is a powerful technique to quantitatively track the fate of threonine's carbon backbone through these intricate metabolic networks.[2][3][4][5] By introducing a ¹³C-labeled substrate into a biological system, researchers can measure the incorporation of these heavy isotopes into downstream metabolites, thereby elucidating the activity of specific metabolic pathways.[6][7][8][9][10]

Key Metabolic Fates of L-Threonine

L-Threonine is metabolized through several key pathways, and the flux through each can be quantified using L-Threonine-¹³C₄. The primary catabolic routes include:

-

Conversion to Glycine and Acetyl-CoA: This pathway is initiated by threonine dehydrogenase. The resulting 2-amino-3-ketobutyrate is then cleaved into glycine and acetyl-CoA. Acetyl-CoA can enter the tricarboxylic acid (TCA) cycle for energy production or be used for fatty acid synthesis.[1]

-

Conversion to α-Ketobutyrate and Propionyl-CoA: Threonine dehydratase catalyzes the conversion of threonine to α-ketobutyrate, which is further metabolized to propionyl-CoA. Propionyl-CoA can then enter the TCA cycle via succinyl-CoA.

-

Threonine Aldolase Pathway: Threonine can also be cleaved by threonine aldolase into glycine and acetaldehyde.

The relative contribution of these pathways can vary depending on the tissue, developmental stage, and physiological state.

Data Presentation: Quantitative Insights from L-Threonine-¹³C₄ Tracer Studies

The primary output of an in vivo L-Threonine-¹³C₄ tracer study is quantitative data on the flux through threonine-dependent metabolic pathways and the isotopic enrichment of downstream metabolites. While specific flux rates can vary significantly based on the animal model, diet, and physiological state, the following tables provide a representative summary of the types of quantitative data that can be obtained.

| Parameter | Flux Rate (μmol/kg/h) | Tissue | Experimental Condition |

| Threonine Flux to Glycine | 15.2 ± 2.1 | Liver | Fed State |

| Threonine Flux to Acetyl-CoA | 12.8 ± 1.9 | Liver | Fed State |

| Threonine Flux to α-Ketobutyrate | 8.5 ± 1.2 | Muscle | Fasted State |

| Whole Body Threonine Turnover | 45.7 ± 5.3 | Plasma | Fed State |

Table 1: Representative In Vivo Threonine Metabolic Flux Rates. This table summarizes hypothetical flux rates for major threonine metabolic pathways in different tissues and conditions, as would be determined using L-Threonine-¹³C₄.

| Metabolite | Isotopic Enrichment (M+n) | Isotopic Enrichment (%) | Tissue | Time Point |

| Threonine | M+4 | 98.5 ± 0.5 | Plasma | 60 min |

| Glycine | M+2 | 12.3 ± 1.8 | Liver | 120 min |

| Serine | M+2 | 5.1 ± 0.9 | Liver | 120 min |

| Succinyl-CoA | M+3 | 3.7 ± 0.6 | Muscle | 180 min |

| Acetyl-CoA | M+2 | 8.9 ± 1.1 | Liver | 120 min |

Table 2: Representative Isotopic Enrichment of Key Metabolites. This table illustrates the expected isotopic enrichment in key downstream metabolites following the administration of L-Threonine-¹³C₄. The "M+n" notation indicates the mass isotopologue with 'n' ¹³C atoms incorporated from the tracer.

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reproducible and reliable data in in vivo metabolic flux analysis. The following sections outline key methodologies for studies using L-Threonine-¹³C₄.

In Vivo L-Threonine-¹³C₄ Infusion Protocol in a Mouse Model

This protocol is adapted from established stable isotope infusion methods in mice and is tailored for L-Threonine-¹³C₄.

Materials:

-

L-Threonine-¹³C₄ (sterile, pyrogen-free)

-

Sterile 0.9% saline

-

Anesthesia (e.g., isoflurane)

-

Catheters and infusion pump

-

Blood collection supplies (e.g., heparinized capillaries)

-

Tissue collection tools (forceps, scissors)

-

Liquid nitrogen

Procedure:

-

Animal Acclimation: Acclimate mice to the experimental conditions for at least one week.

-

Catheter Implantation: For continuous infusion studies, surgically implant a catheter into a suitable blood vessel (e.g., jugular vein) and allow for recovery.

-

Fasting: Fast animals overnight (12-16 hours) to achieve a metabolic steady state, with free access to water.

-

Tracer Preparation: Prepare the L-Threonine-¹³C₄ infusion solution by dissolving it in sterile saline to the desired concentration.

-

Bolus and Continuous Infusion:

-

Administer a priming bolus dose of L-Threonine-¹³C₄ to rapidly achieve isotopic steady state.

-

Immediately follow with a continuous infusion at a constant rate for the duration of the experiment (typically 2-4 hours).

-

-

Blood Sampling: Collect small blood samples at regular intervals to monitor the isotopic enrichment of plasma threonine and ensure a steady state is reached.

-

Tissue Collection: At the end of the infusion period, euthanize the animal and rapidly collect tissues of interest. Immediately freeze-clamp the tissues in liquid nitrogen to quench all metabolic activity.

-

Sample Storage: Store all samples at -80°C until analysis.

Sample Preparation for Mass Spectrometry Analysis

Proper sample preparation is crucial for accurate measurement of isotopic enrichment.

4.2.1. Protein Hydrolysis for Amino Acid Analysis:

-

Tissue Homogenization: Homogenize the frozen tissue powder in a suitable buffer.

-

Protein Precipitation: Precipitate proteins using an acid (e.g., perchloric acid or trichloroacetic acid).

-

Hydrolysis: Hydrolyze the protein pellet in 6M HCl at 110°C for 24 hours.

-

Drying and Derivatization: Dry the hydrolysate and derivatize the amino acids (e.g., using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) to make them volatile for GC-MS analysis.

4.2.2. Metabolite Extraction for LC-MS/MS Analysis:

-

Extraction: Extract metabolites from frozen tissue powder using a cold solvent mixture (e.g., 80% methanol).

-

Centrifugation: Centrifuge the extract to pellet cellular debris.

-

Drying: Dry the supernatant under a stream of nitrogen or by lyophilization.

-

Reconstitution: Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

Mass Spectrometry Analysis

4.3.1. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Analysis: Derivatized amino acids are separated by gas chromatography and their mass isotopomer distributions are determined by the mass spectrometer. Selected Ion Monitoring (SIM) mode is often used for targeted analysis of specific fragments.

4.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.

-

Analysis: Underivatized metabolites are separated by liquid chromatography, and specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode to quantify the abundance of different mass isotopologues.

Visualization of Signaling Pathways and Experimental Workflows

Visualizing the complex relationships in metabolic pathways and experimental procedures is essential for a clear understanding. The following diagrams were generated using the DOT language.

Applications in Drug Development

Understanding the metabolic fate of threonine in vivo has significant implications for drug development.

-

Oncology: Cancer cells often exhibit altered amino acid metabolism. Targeting threonine metabolism could be a novel therapeutic strategy. L-Threonine-¹³C₄ can be used to assess the efficacy of drugs that target these pathways.

-

Metabolic Diseases: Dysregulation of amino acid metabolism is a hallmark of diseases like diabetes and non-alcoholic fatty liver disease. In vivo MFA can elucidate the role of threonine metabolism in the pathophysiology of these conditions and help in the development of targeted therapies.

-

Neurological Disorders: Threonine is a precursor to glycine, which acts as a neurotransmitter. Studying threonine metabolism in the brain using ¹³C tracers can provide insights into neurological disorders.

Conclusion

In vivo metabolic flux analysis with L-Threonine-¹³C₄ is a powerful methodology for quantitatively assessing the intricate network of threonine metabolism. This technical guide provides a foundational understanding of the principles, experimental protocols, and data interpretation involved in such studies. By leveraging this approach, researchers and drug development professionals can gain deeper insights into the role of threonine metabolism in health and disease, ultimately paving the way for novel therapeutic interventions.

References

- 1. mdpi.com [mdpi.com]

- 2. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]

- 3. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 4. researchgate.net [researchgate.net]

- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 6. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vivo metabolic flux profiling with stable isotopes discriminates sites and quantifies effects of mitochondrial dysfunction in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo 2H/13C flux analysis in metabolism research - PMC [pmc.ncbi.nlm.nih.gov]

L-Threonine-13C4 in Metabolic Pathway Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the principles and methodologies of utilizing uniformly labeled L-Threonine (L-Threonine-13C4) for metabolic pathway analysis. Stable isotope tracing with 13C-labeled substrates is a powerful technique to quantitatively track the flow of metabolites through complex biochemical networks, providing critical insights into cellular metabolism in both healthy and diseased states. L-Threonine, an essential amino acid, serves as a key node in cellular metabolism, contributing to protein synthesis, one-carbon metabolism, and the tricarboxylic acid (TCA) cycle. By tracing the fate of its carbon backbone, researchers can elucidate the activity of these interconnected pathways.

Core Principles of 13C Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system.[1][2] When combined with stable isotope tracers like this compound, it becomes 13C-MFA, a highly accurate approach for dissecting metabolic pathways.[1][3] The fundamental principle involves introducing a substrate enriched with a stable isotope (in this case, 13C) into a biological system and tracking its incorporation into downstream metabolites.[1]

The distribution of 13C atoms in these metabolites, known as mass isotopomer distributions (MIDs), is measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1][4] These MIDs are highly sensitive to the relative activities of different metabolic pathways.[1] By comparing the experimentally measured MIDs with MIDs predicted from a computational model of the metabolic network, the intracellular metabolic fluxes can be estimated.[3][5]

L-Threonine Metabolism: Key Pathways

L-Threonine is catabolized through two primary pathways in mammalian cells:

-

Threonine Dehydrogenase (TDH) Pathway: In this mitochondrial pathway, L-threonine is oxidized to 2-amino-3-ketobutyrate, which is then cleaved by 2-amino-3-ketobutyrate coenzyme A lyase to yield glycine and acetyl-CoA .[2][6] Acetyl-CoA can then enter the TCA cycle to generate energy, while glycine can be used for the synthesis of serine and contribute to one-carbon metabolism.[2]

-

Threonine Deaminase/Dehydratase Pathway: This pathway involves the deamination of L-threonine to produce α-ketobutyrate .[2][7] α-ketobutyrate is subsequently converted to propionyl-CoA, which can also enter the TCA cycle.[2] Studies in healthy humans suggest that the TDH pathway is a minor route for threonine catabolism, with the majority being processed through the threonine deaminase pathway.[7][8]

The choice of this compound as a tracer allows for the simultaneous investigation of these pathways. The four 13C atoms will be distributed among the breakdown products, and their subsequent incorporation into other metabolites provides a detailed map of threonine's metabolic fate.

Experimental Workflow for this compound Tracing

A typical this compound metabolic flux experiment follows a structured workflow, from experimental design to data analysis.

Caption: Experimental workflow for this compound metabolic flux analysis.

Detailed Experimental Protocol

This protocol provides a generalized methodology for an this compound tracing experiment in cultured mammalian cells.

1. Cell Culture and Media Preparation:

-

Culture cells of interest to the desired confluency in standard growth medium.

-

Prepare two types of experimental media:

-

Unlabeled Medium: Threonine-free medium supplemented with unlabeled L-threonine at the desired concentration.

-

Labeled Medium: Threonine-free medium supplemented with this compound at the same concentration as the unlabeled medium.

-

-

Both media should contain dialyzed fetal bovine serum to minimize the influence of unlabeled amino acids from the serum.

2. Isotope Labeling:

-

Wash the cells with phosphate-buffered saline (PBS) to remove residual standard medium.

-

Incubate the cells in the unlabeled medium for a period to allow them to adapt and reach a metabolic steady state.

-

Replace the unlabeled medium with the labeled medium containing this compound.

-

The duration of labeling will depend on the pathways of interest. Glycolysis and the TCA cycle typically reach isotopic steady state within hours, while pathways with larger pool sizes may require longer incubation times.

3. Metabolite Extraction:

-

Quench metabolism rapidly to prevent further enzymatic activity. This is commonly achieved by aspirating the medium and adding ice-cold 80% methanol.

-

Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

-

Lyse the cells by freeze-thawing or sonication.

-

Centrifuge the lysate at a high speed to pellet cell debris.

-

Collect the supernatant containing the extracted metabolites.

4. Mass Spectrometry Analysis:

-

Analyze the metabolite extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

The choice of analytical platform will depend on the specific metabolites of interest and their chemical properties.

-

The mass spectrometer will detect the different mass isotopologues of each metabolite, providing the raw data for determining the MIDs.

5. Data Analysis:

-

Correct the raw mass spectrometry data for the natural abundance of 13C.

-

Calculate the MIDs for key metabolites downstream of threonine metabolism (e.g., glycine, serine, TCA cycle intermediates).

-

Use a computational flux model (e.g., using software like INCA or Metran) to estimate the metabolic fluxes that best reproduce the experimentally measured MIDs.

Interpreting Mass Isotopomer Distributions

The pattern of 13C incorporation into downstream metabolites is indicative of the active metabolic pathways.

Caption: Predicted labeling patterns from this compound catabolism.

When this compound (M+4, indicating four 13C atoms) is metabolized via the threonine dehydrogenase pathway , it yields glycine with two 13C atoms (M+2) and acetyl-CoA with two 13C atoms (M+2). The M+2 acetyl-CoA will then enter the TCA cycle, leading to M+2 labeling in citrate in the first turn. Subsequent turns will distribute the label throughout the TCA cycle intermediates. The M+2 glycine can be converted to M+2 serine by serine hydroxymethyltransferase (SHMT).

Conversely, the threonine deaminase pathway will initially produce M+4 α-ketobutyrate. This is then decarboxylated to form M+3 propionyl-CoA, which enters the TCA cycle as succinyl-CoA, resulting in a different labeling pattern in TCA cycle intermediates compared to the entry via acetyl-CoA.

Quantitative Data Presentation

The following table presents representative data from a study that used L-[1-13C]threonine to quantify its catabolism in humans.[8] While this study used a singly labeled threonine, the principles of flux calculation are the same. The data illustrates how tracer experiments can provide quantitative insights into pathway activity.

| Parameter | Control Diet | High Threonine Diet |

| Threonine Intake (µmol·kg⁻¹·h⁻¹) | 50 | 126 |

| Threonine Oxidation to CO₂ (µmol·kg⁻¹·h⁻¹) | 15 | 49 |

| Threonine Conversion to Glycine (µmol·kg⁻¹·h⁻¹) | 1.6 | 3.5 |

| TDH Pathway Contribution to Catabolism | ~11% | ~7% |

| Data adapted from Darling et al., 2000.[8] |

This data demonstrates that while increasing threonine intake boosts its overall catabolism, the contribution of the threonine dehydrogenase pathway to glycine production remains a minor component of total threonine degradation in humans.[8]

Applications in Research and Drug Development

This compound metabolic tracing has significant applications in various research areas:

-

Oncology: Cancer cells exhibit altered metabolism, often relying on specific amino acids for growth and proliferation. Tracing threonine metabolism can uncover metabolic vulnerabilities that could be targeted by novel therapeutics.

-

Neuroscience: Threonine is a precursor for the neurotransmitter glycine.[2] Understanding the flux of threonine to glycine in the brain is crucial for studying neurological disorders.

-

Immunology: Immune cell activation and function are tightly linked to metabolic reprogramming. This compound can be used to study the metabolic shifts that occur during an immune response.

-

Metabolic Diseases: Investigating threonine metabolism can provide insights into the pathophysiology of inherited metabolic disorders and conditions like non-alcoholic fatty liver disease.

Conclusion

Metabolic pathway analysis using this compound is a robust methodology for quantitatively assessing the intricate network of threonine metabolism. By providing a detailed view of metabolic fluxes, this technique offers invaluable information for basic research and the development of therapeutic strategies targeting metabolic pathways. The combination of stable isotope tracing, mass spectrometry, and computational modeling provides a powerful platform for unraveling the complexities of cellular metabolism.

References

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]

- 3. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]

- 4. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. Reactome | Threonine catabolism [reactome.org]

- 8. Threonine dehydrogenase is a minor degradative pathway of threonine catabolism in adult humans - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Threonine-¹³C₄: A Comprehensive Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and stability of L-Threonine-¹³C₄, a stable isotope-labeled amino acid crucial for a variety of applications in research and development. This document details the physicochemical characteristics, storage and stability considerations, and relevant metabolic pathways of this essential compound.

Chemical Properties

L-Threonine-¹³C₄ is a non-radioactive, stable isotope-labeled version of the essential amino acid L-Threonine, where four carbon atoms have been replaced with the ¹³C isotope. This isotopic enrichment allows for its use as a tracer in metabolic research, proteomics, and drug development without the safety concerns associated with radioactive isotopes.[][2]

Physicochemical Data

The key chemical and physical properties of L-Threonine-¹³C₄ are summarized in the table below. These values are compiled from various commercial suppliers and scientific literature.

| Property | Value | References |

| Molecular Formula | ¹³C₄H₉NO₃ | [3] |

| Molecular Weight | 123.09 g/mol | [4] |

| CAS Number | 55443-53-3 | [4] |

| Appearance | White to off-white solid/powder | [4] |

| Isotopic Purity | Typically ≥98 atom % ¹³C | |

| Chemical Purity | Typically ≥95-98% | [4] |

| Melting Point | Approximately 256 °C (decomposes) | |

| Solubility | Soluble in water. For instance, 125 mg/mL in H₂O with the aid of ultrasound. | [4] |

Stability and Storage

The stability of L-Threonine-¹³C₄ is critical for its effective use in experimental settings. Proper storage is essential to prevent degradation and maintain its isotopic and chemical purity.

Recommended Storage Conditions

To ensure the long-term stability of L-Threonine-¹³C₄, the following storage conditions are recommended by suppliers:

| Condition | Recommendation | References |

| Solid Form | Store at 4°C in a sealed container, away from moisture and light. | [4] |

| In Solvent | Store at -20°C for up to 1 month or -80°C for up to 6 months in a sealed container, protected from moisture. | [4][5] |

| General Shelf Life (Solid) | 2 years when stored under optimal conditions. | [6] |

Potential Degradation Pathways

While L-Threonine-¹³C₄ is a stable molecule, it can be susceptible to degradation under certain conditions. The primary degradation pathways for threonine, which would also apply to its isotopically labeled form, include oxidation and reactions at the amino and carboxyl groups, particularly at elevated temperatures or in the presence of reactive chemicals. For L-Threonine specifically, the Maillard reaction can occur in the presence of reducing sugars, leading to browning and loss of nutritional value, though this is more relevant in food science contexts.[6]

Experimental Protocols

The following sections outline generalized experimental protocols for the analysis and stability testing of L-Threonine-¹³C₄. These are based on standard methodologies for isotopically labeled amino acids.

Determination of Chemical and Isotopic Purity

A common method for determining the chemical and isotopic purity of L-Threonine-¹³C₄ is Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To quantify the chemical purity and confirm the isotopic enrichment of L-Threonine-¹³C₄.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve L-Threonine-¹³C₄ in a suitable solvent, such as water or a mild acidic solution (e.g., 0.1 M HCl), to a known concentration.

-

Chromatographic Separation: Inject the sample onto a suitable LC column (e.g., a C18 or HILIC column) to separate L-Threonine-¹³C₄ from any potential impurities. The mobile phase composition and gradient will depend on the column chemistry but typically involves a mixture of water, acetonitrile, and a modifier like formic acid.

-

Mass Spectrometric Analysis: The eluent from the LC is introduced into a mass spectrometer.

-

Chemical Purity: Monitor the ion corresponding to the molecular weight of L-Threonine-¹³C₄ and any potential impurity ions. The purity is calculated by comparing the peak area of the main compound to the total area of all detected peaks.

-

Isotopic Purity: Analyze the mass isotopologue distribution of the molecular ion. The relative abundances of the M+0, M+1, M+2, M+3, and M+4 peaks will determine the percentage of molecules that are fully labeled with four ¹³C atoms.

-

A workflow for this analysis is depicted below:

Stability Testing Protocol

This protocol outlines a general procedure for assessing the stability of L-Threonine-¹³C₄ under various conditions.

Objective: To evaluate the stability of L-Threonine-¹³C₄ over time under defined storage conditions.

Methodology:

-

Sample Preparation: Prepare multiple aliquots of L-Threonine-¹³C₄ in both solid form and dissolved in a relevant solvent (e.g., water for injection, cell culture media).

-

Storage Conditions: Store the aliquots under a range of conditions, for example:

-

Refrigerated (2-8 °C)

-

Room temperature (20-25 °C)

-

Elevated temperature (e.g., 40 °C)

-

Protected from light vs. exposed to light

-

-

Time Points: At specified time intervals (e.g., 0, 1, 3, 6, 12, and 24 months), remove an aliquot from each storage condition.

-

Analysis: Analyze the samples for chemical purity and the appearance of degradation products using a validated stability-indicating method, such as the LC-MS method described in section 3.1.

-

Data Evaluation: Compare the purity of the stored samples to the initial (time 0) sample. A significant decrease in purity or the appearance of degradation products indicates instability under those conditions.

Metabolic Pathways

L-Threonine-¹³C₄ is utilized in metabolic studies to trace the fate of threonine in various biological systems. Understanding its metabolic pathways is essential for designing and interpreting such experiments.

L-Threonine Biosynthesis

In microorganisms and plants, L-Threonine is synthesized from aspartate. The pathway involves several enzymatic steps and is subject to feedback regulation.[7][8]

L-Threonine Catabolism

In mammals, L-Threonine is an essential amino acid and must be obtained from the diet. Its degradation occurs through several pathways, with the primary route in humans being via threonine dehydratase.[9][10]

References

- 2. chempep.com [chempep.com]

- 3. L-Threonine-13C4 - Immunomart [immunomart.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pangoo.biz [pangoo.biz]

- 7. researchgate.net [researchgate.net]

- 8. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]

- 9. researchgate.net [researchgate.net]

- 10. Reactome | Threonine catabolism [reactome.org]

L-Threonine-¹³C₄: An In-depth Technical Guide to Unraveling Amino Acid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Threonine, an essential amino acid, plays a pivotal role in a myriad of physiological processes, including protein synthesis, immune function, and the structural integrity of tissues. Understanding its metabolic fate is crucial for advancements in nutrition, disease pathology, and drug development. Stable isotope-labeled L-Threonine, specifically L-Threonine-¹³C₄, has emerged as an indispensable tool for researchers to trace and quantify the intricate pathways of threonine metabolism in vivo and in vitro. This technical guide provides a comprehensive overview of the application of L-Threonine-¹³C₄ in metabolic research, detailing experimental protocols, data interpretation, and the visualization of relevant biological pathways. By employing L-Threonine-¹³C₄, scientists can gain unprecedented insights into cellular and systemic amino acid flux, protein turnover, and the impact of pathological states on these fundamental processes.

Core Concepts in Stable Isotope Tracing with L-Threonine-¹³C₄

L-Threonine-¹³C₄ is a non-radioactive, stable isotope-labeled version of L-Threonine where all four carbon atoms are replaced with the heavy isotope, carbon-13. This labeling allows for the precise tracking of the threonine molecule and its metabolic derivatives through various biochemical pathways. The primary analytical techniques used to detect and quantify ¹³C enrichment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods enable the determination of isotopic enrichment in various metabolites, providing quantitative data on metabolic fluxes.[1][2][3]

Key applications include:

-

Metabolic Flux Analysis (MFA): Quantifying the rates (fluxes) of metabolic pathways.[4][5]

-

Protein Synthesis and Degradation: Measuring the dynamics of protein turnover.

-

Pathway Identification: Elucidating the metabolic fate of threonine and its contribution to other metabolic pools.

-

Biomarker Discovery: Identifying metabolic changes associated with disease states.

Quantitative Data Presentation

The use of L-Threonine-¹³C₄ in tracer studies generates a wealth of quantitative data. Below are tables summarizing typical data obtained from such experiments.

Table 1: Isotopic Enrichment of Threonine and its Metabolites in Plasma

| Metabolite | Isotopic Enrichment (Mole Percent Excess) | Biological Context | Reference |

| L-Threonine-¹³C₄ | 5.0 ± 0.5 | Post-infusion in healthy human subjects | Fictional data for illustration |

| Glycine-¹³C₂ | 1.2 ± 0.2 | Derived from threonine catabolism | Fictitious data for illustration |

| Serine-¹³C₃ | 0.8 ± 0.1 | Interconversion from glycine | Fictitious data for illustration |

| α-Ketobutyrate-¹³C₄ | 2.5 ± 0.3 | Product of threonine deamination | Fictitious data for illustration |

Table 2: Metabolic Flux Rates Determined by ¹³C-MFA using L-Threonine-¹³C₄

| Metabolic Pathway | Flux Rate (nmol/10⁶ cells/hr) | Cell Type | Reference |

| Threonine uptake | 50 ± 5 | Cancer cell line | Fictitious data for illustration |

| Threonine incorporation into protein | 35 ± 4 | Cancer cell line | Fictitious data for illustration |

| Threonine catabolism via TDH | 10 ± 2 | Hepatocyte culture | Fictitious data for illustration |

| Glycine synthesis from threonine | 8 ± 1.5 | Hepatocyte culture | Fictitious data for illustration |

Experimental Protocols

Detailed methodologies are critical for reproducible and accurate results in stable isotope tracing studies.

Protocol 1: In Vitro L-Threonine-¹³C₄ Tracing in Cultured Cells

Objective: To determine the metabolic fate of L-Threonine in a specific cell line.

Materials:

-

Cell culture medium deficient in L-Threonine

-

L-Threonine-¹³C₄ (≥98% isotopic purity)

-

Dialyzed fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol, ice-cold

-

Chloroform, ice-cold

-

Water, ice-cold

-

Liquid nitrogen

Procedure:

-

Cell Culture: Culture cells to mid-logarithmic phase in standard growth medium.

-

Media Preparation: Prepare the labeling medium by supplementing threonine-free medium with L-Threonine-¹³C₄ to the desired final concentration and dialyzed FBS.

-

Labeling:

-

Aspirate the standard growth medium from the cell culture plates.

-

Wash the cells twice with pre-warmed PBS.

-

Add the pre-warmed L-Threonine-¹³C₄ labeling medium to the cells.

-

Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) under standard culture conditions.

-

-

Metabolite Extraction:

-

At each time point, aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Quench metabolism by adding liquid nitrogen directly to the plate for 10 seconds.

-

Add 1 mL of ice-cold 80% methanol to each plate and scrape the cells.

-

Transfer the cell suspension to a microcentrifuge tube.

-

Add 500 µL of ice-cold chloroform and vortex vigorously for 1 minute.

-

Add 500 µL of ice-cold water and vortex again.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to separate the polar (aqueous) and non-polar (organic) phases.

-

-

Sample Preparation for Analysis:

-

Carefully collect the upper aqueous phase (containing polar metabolites like amino acids) and the lower organic phase into separate tubes.

-

Dry the fractions under a stream of nitrogen or using a vacuum concentrator.

-

The dried polar extracts are now ready for derivatization and analysis by GC-MS or resuspension in a suitable buffer for NMR analysis.

-

Protocol 2: GC-MS Analysis of ¹³C-Labeled Amino Acids

Objective: To quantify the isotopic enrichment of amino acids from cell extracts.

Materials:

-

Dried polar metabolite extracts

-

Derivatization reagents (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-butyldimethylchlorosilane - MTBSTFA + 1% TBDMCS)

-

Pyridine

-

Ethyl acetate

-

GC-MS system

Procedure:

-

Derivatization:

-

Resuspend the dried metabolite extract in 50 µL of pyridine.

-

Add 50 µL of MTBSTFA + 1% TBDMCS.

-

Incubate at 60°C for 1 hour to form t-butyldimethylsilyl (TBDMS) derivatives of the amino acids.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

Gas Chromatography (GC) Conditions (Example):

-

Inlet temperature: 250°C

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

-

Oven program: Start at 100°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min.

-

Carrier gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometry (MS) Conditions (Example):

-

Ion source temperature: 230°C

-

Acquisition mode: Selected Ion Monitoring (SIM) or full scan mode. For SIM, monitor the M+0, M+1, M+2, M+3, and M+4 isotopologues of the characteristic fragment ions for each amino acid of interest.

-

-

-

Data Analysis:

-

Integrate the peak areas for each isotopologue.

-

Correct for the natural abundance of ¹³C.

-

Calculate the Mole Percent Excess (MPE) for each metabolite.

-

Protocol 3: NMR Spectroscopy Analysis of ¹³C-Labeled Metabolites

Objective: To determine the positional isotopic enrichment of metabolites.

Materials:

-

Dried polar metabolite extracts

-

D₂O with a known concentration of an internal standard (e.g., DSS)

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Resuspend the dried metabolite extract in a known volume of D₂O containing the internal standard.

-

Transfer the sample to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra.

-

For more detailed analysis, acquire two-dimensional (2D) spectra such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to resolve overlapping signals and confirm assignments.[6]

-

-

Data Analysis:

-

Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Integrate the signals corresponding to the ¹²C-bound and ¹³C-bound protons (in ¹H spectra) or the ¹³C signals directly (in ¹³C spectra).

-

Calculate the fractional ¹³C enrichment at specific carbon positions by comparing the integrals of the ¹³C satellite peaks to the main ¹²C peak in ¹H spectra, or by direct integration in ¹³C spectra.[7]

-

Signaling Pathways and Experimental Workflows

Threonine Catabolism

L-Threonine is catabolized through several key pathways. The two primary routes in many organisms are initiated by threonine dehydrogenase (TDH) and serine/threonine dehydratase (SDH).[7][8] L-Threonine-¹³C₄ tracing can quantify the flux through these pathways.

mTOR Signaling Pathway

The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism, and it is sensitive to amino acid availability.[9][10][11] Threonine is one of the amino acids that can activate mTORC1 signaling.[12][13][14]

Experimental Workflow for ¹³C-Metabolic Flux Analysis

A typical ¹³C-MFA experiment follows a structured workflow from experimental design to data interpretation.[4][5][9][11]

Conclusion

L-Threonine-¹³C₄ is a powerful and versatile tool for interrogating the complexities of amino acid metabolism. Its application in conjunction with advanced analytical techniques like mass spectrometry and NMR spectroscopy provides researchers with the ability to quantitatively map metabolic pathways and understand their regulation in health and disease. The detailed protocols and conceptual frameworks presented in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize L-Threonine-¹³C₄ in their quest to unravel the intricate web of metabolic networks. As our understanding of metabolism continues to grow, the insights gained from stable isotope tracing with L-Threonine-¹³C₄ will undoubtedly be at the forefront of new discoveries and therapeutic innovations.

References

- 1. m.youtube.com [m.youtube.com]

- 2. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 3. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]

- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]

- 8. Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]

- 9. researchgate.net [researchgate.net]

- 10. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 11. researchgate.net [researchgate.net]

- 12. diposit.ub.edu [diposit.ub.edu]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] The mTOR pathway in the control of protein synthesis. | Semantic Scholar [semanticscholar.org]

A Guide to L-Threonine-¹³C₄ in Cell Culture: Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental principles and practical applications of L-Threonine-¹³C₄ in cell culture. L-Threonine-¹³C₄ is a stable isotope-labeled amino acid that serves as a powerful tool for tracing metabolic pathways, quantifying protein dynamics, and understanding cellular physiology. Its use is central to advanced research techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics and ¹³C-Metabolic Flux Analysis (¹³C-MFA) for dissecting metabolic networks.

Core Principles of L-Threonine-¹³C₄ Utilization

L-Threonine is an essential amino acid, meaning mammalian cells cannot synthesize it de novo and must acquire it from the culture medium. When L-Threonine-¹³C₄ is supplied in the culture medium, it is taken up by the cells and incorporated into newly synthesized proteins and utilized in various metabolic pathways. The ¹³C isotopes act as a "heavy" tag, allowing researchers to distinguish between pre-existing ("light") and newly synthesized ("heavy") biomolecules using mass spectrometry.

The four carbon atoms in the L-Threonine molecule are replaced with the stable, non-radioactive ¹³C isotope. This labeling enables the precise tracking of the threonine carbon backbone as it is metabolized by the cell.

Key Applications in Cell Culture

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a widely used technique for quantitative proteomics. In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid. One population is grown in "light" medium containing standard L-Threonine, while the other is grown in "heavy" medium containing L-Threonine-¹³C₄. After several cell doublings, the "heavy" amino acid is fully incorporated into the proteome of the second cell population.

The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Subsequently, the cell lysates are combined, proteins are digested, and the resulting peptides are analyzed by mass spectrometry. The mass difference between the "light" and "heavy" peptides allows for the accurate quantification of relative protein abundance between the two conditions.

¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a powerful technique to quantify the rates (fluxes) of metabolic reactions within a cell. By providing L-Threonine-¹³C₄ as a tracer, researchers can follow the distribution of the ¹³C label throughout the metabolic network. The pattern of ¹³C incorporation into downstream metabolites provides detailed information about the activity of various metabolic pathways.

This technique is invaluable for understanding how cellular metabolism is reprogrammed in different states, such as in cancer cells, during differentiation, or in response to therapeutic interventions.

Metabolic Pathways of L-Threonine

L-Threonine is a versatile amino acid that participates in several key metabolic pathways. Understanding these pathways is crucial for interpreting data from L-Threonine-¹³C₄ tracer experiments.

Protein Synthesis

The most direct fate of L-Threonine is its incorporation into newly synthesized proteins. The rate of incorporation can be used as a measure of protein synthesis rates.

Threonine Catabolism

In mammalian cells, threonine is primarily catabolized via two main pathways:

-

Threonine Dehydrogenase Pathway: Threonine is converted to 2-amino-3-ketobutyrate, which is then cleaved into glycine and acetyl-CoA . The ¹³C atoms from L-Threonine-¹³C₄ will be distributed between these two products, allowing for the tracing of their subsequent metabolic fates. Acetyl-CoA can enter the tricarboxylic acid (TCA) cycle for energy production or be used for fatty acid synthesis. Glycine is a precursor for the synthesis of serine, purines, and glutathione.

-

Threonine Aldolase Pathway: Threonine can also be cleaved by threonine aldolase to produce glycine and acetaldehyde .

The relative activity of these pathways can vary between different cell types and metabolic states.

Experimental Protocols

General Workflow for a ¹³C-Tracer Experiment

The following diagram outlines the general workflow for a metabolic tracing experiment using L-Threonine-¹³C₄.

Detailed Methodology for a SILAC Experiment using L-Threonine-¹³C₄

Objective: To quantify relative protein abundance between two experimental conditions.

Materials:

-

Cell line of interest

-

SILAC-grade DMEM or RPMI 1640 medium deficient in L-Threonine

-

Dialyzed fetal bovine serum (dFBS)

-

"Light" L-Threonine

-

"Heavy" L-Threonine-¹³C₄

-

Standard cell culture reagents and equipment

-

Lysis buffer

-

Protein digestion enzymes (e.g., Trypsin)

-

Mass spectrometer

Procedure:

-

Media Preparation:

-

Prepare "Light" SILAC medium by supplementing the threonine-deficient base medium with "light" L-Threonine to the desired final concentration.

-

Prepare "Heavy" SILAC medium by supplementing the threonine-deficient base medium with "heavy" L-Threonine-¹³C₄ to the same final concentration.

-

Add dFBS and other necessary supplements to both media.

-

-

Cell Adaptation:

-

Culture two separate populations of cells, one in the "Light" medium and one in the "Heavy" medium.

-

Passage the cells for at least 5-6 cell doublings to ensure complete incorporation of the labeled amino acid. The incorporation efficiency should be checked by mass spectrometry and should be >95%.

-

-

Experimental Treatment:

-

Once full incorporation is achieved, apply the experimental treatment to one of the cell populations (e.g., the "heavy" labeled cells) while the other serves as a control (the "light" labeled cells).

-

-

Cell Harvesting and Lysis:

-

Harvest both cell populations and count the cells.

-

Combine an equal number of cells from the "light" and "heavy" populations.

-

Lyse the combined cell pellet using a suitable lysis buffer.

-

-

Protein Digestion:

-

Quantify the total protein concentration in the lysate.

-

Digest the proteins into peptides using an appropriate enzyme (e.g., in-solution or in-gel digestion with trypsin).

-

-

Mass Spectrometry Analysis:

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the ¹³C labeling.

-

-

Data Analysis:

-

Use specialized software to identify and quantify the peptide pairs.

-

The ratio of the peak intensities of the "heavy" to "light" peptides reflects the relative abundance of the corresponding protein in the two experimental conditions.

-

Quantitative Data Presentation

The following tables provide illustrative examples of the types of quantitative data that can be obtained from experiments using L-Threonine-¹³C₄. The specific values will vary depending on the cell line, culture conditions, and experimental setup.

Table 1: Example of L-Threonine Uptake Rates in Different Cancer Cell Lines

| Cell Line | L-Threonine Uptake Rate (nmol/10⁶ cells/hour) |

| HeLa (Cervical Cancer) | 15.2 ± 1.8 |

| A549 (Lung Cancer) | 12.5 ± 1.5 |

| MCF-7 (Breast Cancer) | 18.9 ± 2.2 |

Note: These are example values and are not derived from a specific publication.

Table 2: Example of ¹³C Incorporation from L-Threonine-¹³C₄ into Protein

| Cell Line | Time (hours) | % ¹³C Incorporation into Protein-Bound Threonine |

| HEK293 | 6 | 75% |

| HEK293 | 12 | 92% |

| HEK293 | 24 | >98% |

Note: These are example values and are not derived from a specific publication.

Table 3: Example of Metabolic Fluxes Determined using L-Threonine-¹³C₄ in a Cancer Cell Line

| Metabolic Flux | Flux Value (relative to Glucose uptake) |

| Threonine -> Glycine | 0.15 |

| Threonine -> Acetyl-CoA | 0.12 |

| Glycine -> Serine | 0.08 |

Note: These are example values and are not derived from a specific publication.

Conclusion

L-Threonine-¹³C₄ is an indispensable tool for modern cell biology research. Its application in techniques like SILAC and ¹³C-MFA provides unprecedented insights into the dynamic nature of the proteome and metabolome. By carefully designing and executing experiments with this stable isotope tracer, researchers can unravel complex biological processes, identify novel drug targets, and advance our understanding of cellular function in health and disease.

The Use of L-Threonine-¹³C₄ in Drug Metabolism Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of L-Threonine-¹³C₄ as a stable isotope tracer in drug metabolism studies. By providing a stable, non-radioactive label, L-Threonine-¹³C₄ allows for the precise tracking and quantification of threonine's metabolic fate in the presence of xenobiotics. This guide details the core principles, experimental methodologies, data interpretation, and visualization techniques relevant to its use in pharmaceutical research. Stable heavy isotopes of elements like carbon have been incorporated into molecules to serve as tracers for quantification during drug development.[1][2]

Core Principles: Tracing Metabolic Fates

Stable isotope labeling is a powerful technique to investigate the biotransformation of drugs and their effects on endogenous metabolic pathways.[1] L-Threonine-¹³C₄, in which the four carbon atoms are replaced with the ¹³C isotope, serves as an ideal tracer for several key areas of drug metabolism research:

-

Pathway Elucidation: Tracking the ¹³C label allows researchers to map the metabolic pathways of threonine and identify any alterations induced by a drug candidate. This can reveal off-target effects or novel mechanisms of action.

-

Metabolite Identification: In instances where a drug or its metabolite conjugates with threonine or its derivatives, the presence of the ¹³C₄-label can confirm the identity of the resulting conjugate.

-

Quantitative Flux Analysis: By measuring the rate of incorporation of ¹³C from L-Threonine-¹³C₄ into various downstream metabolites, researchers can quantify the flux through specific metabolic pathways and determine how a drug modulates these rates.[3] This is a cornerstone of ¹³C-Metabolic Flux Analysis (¹³C-MFA).[3][4]

-

Internal Standard for Quantification: While not its primary use as a tracer, stable isotope-labeled amino acids can also serve as internal standards in quantitative mass spectrometry assays for endogenous amino acids.[1][2]

Experimental Design and Protocols

A typical study investigating the impact of a drug on threonine metabolism using L-Threonine-¹³C₄ involves a combination of cell culture or animal models, stable isotope administration, and subsequent analysis by mass spectrometry.

Experimental Workflow: A Representative In Vitro Study

The following protocol outlines a general workflow for assessing the impact of a novel drug candidate, "Drug X," on threonine metabolism in a human hepatocyte cell line (e.g., HepG2).

Objective: To determine if Drug X alters the flux of threonine through its major catabolic pathways.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM), threonine-free

-

Fetal Bovine Serum (dialyzed)

-

L-Threonine (unlabeled)

-

L-Threonine-¹³C₄ (≥98% isotopic purity)

-

Drug X (dissolved in a suitable vehicle, e.g., DMSO)

-

Phosphate Buffered Saline (PBS)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Internal standards for LC-MS analysis

Protocol:

-

Cell Culture and Acclimation:

-

Culture HepG2 cells in standard DMEM supplemented with 10% FBS and antibiotics to ~80% confluency.

-

One day prior to the experiment, switch the cells to a threonine-free DMEM supplemented with dialyzed FBS and a known concentration of unlabeled L-threonine to allow for acclimation.

-

-

Tracer Labeling and Drug Treatment:

-

On the day of the experiment, replace the medium with fresh threonine-free DMEM containing L-Threonine-¹³C₄ at a final concentration of 1 mM.

-

Divide the cells into two groups:

-

Control Group: Treat with the vehicle (e.g., DMSO).

-

Treatment Group: Treat with Drug X at the desired concentration.

-

-

Incubate the cells for a predetermined time course (e.g., 0, 2, 6, 12, and 24 hours) to monitor the incorporation of the ¹³C label into downstream metabolites.

-

-

Metabolite Extraction:

-

At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.

-

Quench metabolism and extract metabolites by adding 1 mL of ice-cold 80% methanol.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Incubate at -20°C for 30 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant containing the metabolites to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.

-

-

Sample Preparation for LC-MS Analysis:

-

Reconstitute the dried metabolite extract in a suitable volume (e.g., 100 µL) of 50% methanol in water containing internal standards.

-

Vortex and centrifuge to pellet any insoluble material.

-

Transfer the supernatant to an LC-MS vial for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography (e.g., UHPLC-QTOF-MS).

-

Use a suitable chromatography method (e.g., HILIC or reversed-phase) to separate threonine and its key metabolites.

-

Acquire data in full scan mode to identify all ¹³C-labeled species and in targeted MS/MS mode to confirm the identity and quantify the abundance of specific metabolites.

-

Data Analysis and Quantification

The analysis of the LC-MS data focuses on identifying and quantifying the mass isotopologues of threonine and its downstream metabolites. The mass isotopologue distribution (MID) reveals the number of ¹³C atoms incorporated into each molecule.

-

Metabolite Identification: Putative identification is based on accurate mass and retention time compared to standards. The presence of the expected ¹³C isotopic pattern confirms the metabolite's origin from the L-Threonine-¹³C₄ tracer.

-

Quantification: The peak area of each mass isotopologue is integrated. The fractional contribution of the labeled tracer to each metabolite pool can be calculated.

-

Metabolic Flux Analysis: For a more in-depth quantitative understanding, the MIDs of key metabolites can be used as input for ¹³C-MFA software to calculate the fluxes through the metabolic network.[3][4]

Quantitative Data Presentation

The following tables present hypothetical, yet representative, data from the experimental protocol described above.

Table 1: Mass Isotopologue Distribution of Threonine and its Metabolites after 24-hour Incubation

| Metabolite | Mass Isotopologue | Control Group (Fractional Abundance) | Drug X Treatment Group (Fractional Abundance) |

| L-Threonine | M+0 | 0.05 | 0.06 |

| M+4 | 0.95 | 0.94 | |

| Glycine | M+0 | 0.45 | 0.65 |

| M+1 | 0.30 | 0.20 | |

| M+2 | 0.25 | 0.15 | |

| Acetyl-CoA | M+0 | 0.70 | 0.85 |

| M+1 | 0.18 | 0.10 | |

| M+2 | 0.12 | 0.05 | |

| 2-Oxobutanoate | M+0 | 0.30 | 0.25 |

| M+1 | 0.15 | 0.10 | |

| M+2 | 0.20 | 0.20 | |

| M+3 | 0.20 | 0.25 | |

| M+4 | 0.15 | 0.20 |

M+n denotes the mass isotopologue with 'n' ¹³C atoms.

Table 2: Calculated Relative Metabolic Fluxes

| Metabolic Pathway | Relative Flux (Control Group) | Relative Flux (Drug X Treatment Group) | Fold Change |

| Threonine dehydrogenase | 1.00 (reference) | 0.65 | -0.35 |

| Threonine aldolase | 0.85 | 0.50 | -0.41 |

| Serine hydroxymethyltransferase (Glycine synthesis) | 1.20 | 0.70 | -0.42 |

| Threonine dehydratase | 0.95 | 1.15 | +0.21 |

These tables illustrate how L-Threonine-¹³C₄ tracing can provide quantitative insights into the metabolic perturbations caused by a drug. In this hypothetical example, Drug X appears to inhibit the pathways leading to glycine and acetyl-CoA production from threonine while potentially upregulating the pathway to 2-oxobutanoate.

Visualizations of Metabolic Pathways and Workflows

Graphviz (DOT language) is an effective tool for visualizing the complex relationships in metabolic pathways and experimental designs.

Caption: Major catabolic pathways of L-Threonine.

Caption: Experimental workflow for a tracer study.

Conclusion

L-Threonine-¹³C₄ is a versatile and powerful tool for drug metabolism research. Its use enables detailed investigation of a drug's impact on specific metabolic pathways, aids in the identification of novel metabolites, and provides quantitative data on metabolic fluxes. The methodologies outlined in this guide, from experimental design to data analysis and visualization, provide a framework for researchers to effectively incorporate L-Threonine-¹³C₄ into their drug development programs, ultimately leading to a more comprehensive understanding of a drug candidate's metabolic profile and potential interactions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and appl… [ouci.dntb.gov.ua]

Methodological & Application

Application Notes and Protocols for L-Threonine-¹³C₄ Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a critical tool for quantitatively determining the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as ¹³C-labeled substrates, allows for the precise tracking of atoms through metabolic pathways. L-Threonine, an essential amino acid, plays a crucial role in various cellular processes including protein synthesis, lipid metabolism, and the production of other amino acids like glycine. Dysregulation of threonine metabolism has been implicated in several diseases, making it a key area of investigation for drug development.

This document provides a detailed experimental protocol for conducting L-Threonine-¹³C₄ metabolic flux analysis to elucidate the contributions of threonine to central carbon metabolism. By tracing the distribution of the four ¹³C atoms from L-Threonine, researchers can gain quantitative insights into the activities of pathways involved in its catabolism and downstream metabolic fate.

Key Signaling Pathways Involving L-Threonine Metabolism

L-Threonine is catabolized through two primary pathways: the threonine dehydrogenase pathway and the threonine aldolase pathway. These pathways lead to the production of key metabolic intermediates that feed into central carbon metabolism.[1][2]

-

Threonine Dehydrogenase Pathway: Threonine is oxidized to 2-amino-3-ketobutyrate, which is then cleaved into glycine and acetyl-CoA. Acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle.[1][2]

-

Threonine Aldolase Pathway: Threonine is cleaved into glycine and acetaldehyde.[2]

-

Threonine Deaminase Pathway: In this pathway, threonine is converted to α-ketobutyrate and ammonia. α-ketobutyrate can be further metabolized to propionyl-CoA, which can enter the TCA cycle.[1]

Understanding the flux through these pathways is essential for a complete picture of cellular metabolism.

Figure 1. Key metabolic pathways of L-Threonine catabolism.

Experimental Protocol

This protocol outlines the key steps for conducting an L-Threonine-¹³C₄ metabolic flux analysis experiment, from cell culture to data analysis.

I. Experimental Design and Optimization

Effective experimental design is crucial for obtaining high-quality data.[3][4] Key considerations include the choice of cell line, culture conditions, and the concentration and duration of L-Threonine-¹³C₄ labeling. Preliminary experiments are recommended to determine the optimal labeling time to achieve isotopic steady-state without causing metabolic perturbations.

Figure 2. General workflow for L-Threonine-¹³C₄ metabolic flux analysis.

II. Materials and Reagents

-

Cell culture medium (appropriate for the cell line)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

L-Threonine-¹³C₄ (uniformly labeled)

-

Phosphate Buffered Saline (PBS), ice-cold

-

Quenching solution (e.g., 60% methanol in water, -80°C)

-

Extraction solvent (e.g., 80% methanol in water, -80°C)

-

Nitrogen gas for drying

-

Derivatization agent (for GC-MS analysis, e.g., MTBSTFA)

III. Step-by-Step Methodology

1. Cell Culture: a. Culture cells in standard growth medium to the desired confluency (typically 80-90%). b. On the day of the experiment, replace the standard medium with a custom labeling medium. This medium should be identical to the standard medium but with unlabeled L-Threonine replaced by L-Threonine-¹³C₄ at the same concentration.

2. Isotopic Labeling: a. Incubate the cells in the labeling medium for a predetermined duration to approach isotopic steady-state.[5] This time should be optimized for the specific cell line and experimental conditions. b. Monitor cell viability and morphology during the labeling period.

3. Rapid Quenching: a. To halt metabolic activity, rapidly aspirate the labeling medium. b. Immediately wash the cells with ice-cold PBS to remove any remaining extracellular tracer. c. Add ice-cold quenching solution to the culture plate and incubate at -80°C for at least 15 minutes.

4. Metabolite Extraction: a. Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube. b. Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 5 minutes to pellet cell debris. c. Transfer the supernatant containing the extracted metabolites to a new tube. d. The resulting metabolite extract can be stored at -80°C until analysis.

5. Sample Preparation for Mass Spectrometry: a. Dry the metabolite extracts completely using a vacuum concentrator or under a stream of nitrogen gas. b. For GC-MS analysis, derivatize the dried metabolites to increase their volatility. A common agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). c. For LC-MS analysis, reconstitute the dried metabolites in an appropriate solvent compatible with the chromatography method.

6. Mass Spectrometry Analysis: a. Analyze the prepared samples using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7] High-resolution mass spectrometry is recommended for accurate determination of mass isotopomer distributions.[8][9] b. Acquire data in full scan mode to capture the entire mass spectrum of the labeled metabolites.

7. Data Analysis and Flux Calculation: a. Process the raw mass spectrometry data to identify metabolites and determine their mass isotopomer distributions. b. Correct for the natural abundance of ¹³C. c. Use specialized software (e.g., INCA, Metran) to perform metabolic flux analysis.[5][10] This involves fitting the experimental labeling data to a metabolic model to estimate the intracellular fluxes.[11][12]

Data Presentation

The quantitative data from the mass spectrometry analysis should be summarized in tables to facilitate comparison between different experimental conditions.

Table 1: Mass Isotopomer Distribution of Key Metabolites

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 |

| Glycine | |||||

| Control | 98.9% | 1.1% | 0.0% | 0.0% | 0.0% |

| Labeled | 45.2% | 5.3% | 48.1% | 1.4% | 0.0% |

| Serine | |||||

| Control | 97.8% | 2.2% | 0.0% | 0.0% | 0.0% |

| Labeled | 85.1% | 10.5% | 4.2% | 0.2% | 0.0% |